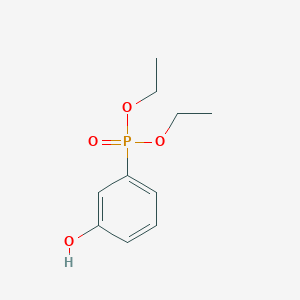

Diethyl 3-hydroxyphenylphosphonate

Description

Significance within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital field, with compounds that are integral to life and industry, ranging from nucleic acids to pesticides and pharmaceuticals. Within this domain, arylphosphonates, including Diethyl 3-hydroxyphenylphosphonate, are significant for several reasons. The phosphorus-carbon (P-C) bond is exceptionally stable, resistant to hydrolysis and thermal degradation. nih.gov This stability makes phosphonates valuable scaffolds in medicinal chemistry and materials science.

The presence of a hydroxyl group on the aromatic ring, as in this compound, introduces a reactive site for further functionalization and can impart specific properties such as antioxidant activity or altered biological interactions. Aryl phosphonates are versatile intermediates in organic synthesis, capable of being transformed into various other functional groups. nih.gov

Historical Context of Arylphosphonates Research

The foundational reaction for the synthesis of many phosphonates is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org While initially focused on alkylphosphonates, the scope of this and other reactions has expanded to include the synthesis of arylphosphonates. The development of metal-catalyzed cross-coupling reactions, for instance, has provided efficient pathways to form P-C(aryl) bonds, significantly advancing the accessibility of compounds like this compound.

Another key reaction in organophosphorus chemistry is the Pudovik reaction, which involves the addition of a dialkylphosphite to an imine or carbonyl group. wikipedia.orgorganic-chemistry.org While traditionally used for preparing α-amino- and α-hydroxyphosphonates, variations and related catalytic processes have broadened the synthetic toolkit for organophosphorus compounds. organic-chemistry.orgmdpi.comnih.gov The ongoing development of these and other synthetic methods continues to drive research into new arylphosphonate structures and applications.

Advanced Structural Considerations and Nomenclature in Academic Contexts

The systematic IUPAC name for this compound is diethyl (3-hydroxyphenyl)phosphonate. Structurally, the molecule features a tetrahedral phosphorus center bonded to two ethoxy groups, an oxygen atom (via a double bond), and the carbon atom at the 3-position of the phenol (B47542) ring.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₅O₄P |

| Molecular Weight | 230.20 g/mol |

| IUPAC Name | diethyl (3-hydroxyphenyl)phosphonate |

| CAS Number | 33733-32-3 |

| Canonical SMILES | CCOP(=O)(OCC)C1=CC(=CC=C1)O |

The geometry of the phosphonate group and its electronic interaction with the aromatic ring are key determinants of the molecule's reactivity and physical properties. The phosphorus atom is electron-withdrawing, which influences the acidity of the phenolic proton and the electron density of the benzene (B151609) ring. Spectroscopic analysis is crucial for characterization. In ¹H NMR spectroscopy, one would expect to see characteristic signals for the ethyl groups (a triplet and a quartet), aromatic protons with splitting patterns dictated by their positions, and a signal for the phenolic hydroxyl group. The ³¹P NMR spectrum would show a single resonance at a chemical shift typical for arylphosphonates.

Current Research Landscape and Emerging Directions for Hydroxyphenylphosphonates

While specific research on this compound is not extensively documented in publicly available literature, the broader class of hydroxyphenylphosphonates is an area of active investigation. A notable application for a related compound, Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, is as an antioxidant to provide thermal stability to polymers like poly(ethyleneterephthalate) (PET). europa.eu This suggests that the phenolic hydroxyl group in these structures can act as a radical scavenger, a property that could be exploited in materials science and other areas.

The phosphonate moiety itself is often explored for its biological activity. Phosphonates are known mimics of phosphate (B84403) esters and carboxylates, allowing them to act as inhibitors for a variety of enzymes. nih.gov Therefore, hydroxyphenylphosphonates are of interest in drug discovery as potential therapeutic agents.

Future research may focus on:

Novel Synthetic Routes: Developing more efficient and environmentally benign methods for the synthesis of hydroxyphenylphosphonates. This could include catalytic C-H functionalization or novel coupling strategies.

Polymer Chemistry: Incorporating hydroxyphenylphosphonates into new polymers to enhance properties such as flame retardancy, thermal stability, and antioxidant capacity.

Medicinal Chemistry: Designing and synthesizing novel hydroxyphenylphosphonate derivatives as potential enzyme inhibitors or as probes for biological systems.

Coordination Chemistry: Using the hydroxyl and phosphonate groups as ligands for the formation of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or material properties.

Properties

IUPAC Name |

3-diethoxyphosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQMKQLDMKXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378665 | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-32-3 | |

| Record name | Diethyl P-(3-hydroxyphenyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl 3-hydroxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 3 Hydroxyphenylphosphonate and Its Derivatives

Direct Synthetic Routes to Diethyl 3-Hydroxyphenylphosphonate

Direct methods for the synthesis of this compound primarily focus on the formation of the crucial carbon-phosphorus (C–P) bond at the meta-position of the phenol (B47542) ring.

Palladium-Catalyzed Carbon-Phosphorus Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, represent a powerful and widely used method for the formation of C–P bonds. wikipedia.org This approach typically involves the reaction of an aryl halide, such as 3-bromophenol (B21344) or 3-iodophenol, with a phosphite (B83602) ester, like diethyl phosphite, in the presence of a palladium catalyst and a base.

The original Hirao protocol often utilized tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and triethylamine (B128534) as the base. nih.gov Subsequent research has focused on improving the efficiency and scope of this reaction. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to be effective, even for less reactive aryl chlorides, and allows for lower catalyst loadings. nih.gov These reactions are typically carried out in solvents such as toluene, acetonitrile, or N,N-dimethylformamide (DMF) at elevated temperatures. nih.govnih.gov "Green" chemistry approaches have also been explored, including the use of microwave irradiation and solvent-free conditions with a ligand-free Pd(OAc)₂ catalyst system. rsc.org

| Aryl Halide | Phosphorus Source | Catalyst System | Base | Solvent | Conditions | Yield |

| Aryl Bromide/Iodide | Diethyl Phosphite | Pd(PPh₃)₄ | Triethylamine | Toluene or neat | Heat | Varies |

| 2-Chloropyrazine | Diethyl Phosphite | Pd(OAc)₂ / dppf | Triethylamine | Acetonitrile | Reflux | 67% nih.gov |

| Bromoarenes | Diethyl Phosphite | Pd(OAc)₂ | Triethylamine | Solvent-free | Microwave | Good rsc.org |

Michaelis-Arbuzov and Related Phosphonylation Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org For the synthesis of arylphosphonates like this compound, a direct reaction with an aryl halide is generally not feasible under classical conditions. However, variations of this chemistry can be employed. One such method involves the generation of a diazonium salt from 3-aminophenol, which can then react with a phosphorus source in a copper-catalyzed reaction.

A related method, the Michaelis-Becker reaction, involves the deprotonation of a dialkyl phosphite with a strong base to form a phosphite anion, which then acts as a nucleophile to displace a halide from an aryl halide. wikipedia.org This reaction's success can be limited for aryl halides, but it has been effectively used for the synthesis of various phosphonates, sometimes under microwave irradiation to improve yields and reduce reaction times. wikipedia.orgresearchgate.net

Other Catalytic and Non-Catalytic Synthetic Pathways

Beyond palladium catalysis, other transition metals like nickel have been used to catalyze C-P bond formation. wikipedia.org Nickel-catalyzed cross-coupling reactions can provide an alternative to palladium-based systems. Additionally, methods utilizing aryne intermediates have been developed for the synthesis of arylphosphonates. organic-chemistry.org These reactions circumvent the need for transition metal catalysts and can proceed under mild conditions. organic-chemistry.org Photochemical methods, where a photo-active catalyst initiates the reaction under light irradiation, are also emerging as a modern approach to arylphosphonate synthesis. nih.gov

Synthesis of Positional Isomers and Analogues (e.g., Diethyl 4-Hydroxyphenylphosphonate) for Comparative Studies

The synthesis of positional isomers, such as diethyl 4-hydroxyphenylphosphonate and diethyl 2-hydroxyphenylphosphonate, is crucial for comparative biological and chemical studies. The synthetic methodologies are often analogous to those used for the 3-hydroxy isomer.

For diethyl 4-hydroxyphenylphosphonate , a common route involves the palladium-catalyzed cross-coupling of 4-halo- or 4-triflyloxy-phenols with diethyl phosphite. Another approach is the hydrolysis of a protected precursor, such as diethyl p-acetoxyphenylphosphonate, using a base like potassium hydroxide (B78521), which can yield the desired product in high yields (e.g., 97%). chemicalbook.com

The synthesis of diethyl 2-hydroxyphenylphosphonate can also be achieved via palladium-catalyzed methods. However, a particularly effective strategy for this ortho-isomer is through rearrangement reactions, as discussed in the following section.

| Target Compound | Starting Material | Reagents | Yield | Reference |

| Diethyl 4-hydroxyphenylphosphonate | Diethyl p-acetoxyphenylphosphonate | KOH, Methanol/THF/Water | 97% | chemicalbook.com |

| Diethyl 2-hydroxyphenylphosphonate | Diethyl 2-bromophenyl phosphate (B84403) | n-Butyllithium | 95% | chemicalbook.com |

Rearrangement-Based Synthetic Strategies to o-Hydroxyaryl Dialkyl Phosphonates

A notable and efficient method for preparing ortho-hydroxyaryl phosphonates is through the rearrangement of aryl phosphates. publish.csiro.autandfonline.com This strategy involves treating a substituted aryl phosphate, such as a di-t-butyl aryl phosphate, with a strong base like lithium diisopropylamide (LDA) or butyllithium (B86547) at low temperatures. tandfonline.comtandfonline.com The reaction proceeds via an ortho-metallation followed by an intramolecular nucleophilic attack of the generated carbanion on the phosphorus atom, leading to the migration of the phosphoryl group from the oxygen to the adjacent carbon atom. publish.csiro.au This method is often superior to other synthetic routes for preparing o-hydroxyaryl phosphonates, providing high yields. publish.csiro.au For instance, the rearrangement of di-t-butyl aryl phosphates to di-t-butyl (2-hydroxyaryl)phosphonates has been well-documented. tandfonline.comtandfonline.com

Optimization of Reaction Conditions and Scalability for Research Applications

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogs, as well as for ensuring the scalability of the synthesis for research purposes. For palladium-catalyzed reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.govnih.gov

Studies have shown that moving from the traditional Pd(PPh₃)₄ to a system of Pd(OAc)₂ with a bidentate ligand like dppf can significantly improve yields and expand the substrate scope to include more challenging aryl chlorides. nih.gov The catalyst loading is a major consideration for scalability, as reducing the amount of expensive palladium from 5 mol% to 1 mol% or even lower is economically advantageous. nih.gov Solvent choice is also crucial; while many reactions proceed well in acetonitrile, some substrates may give better results in DMF. nih.gov For large, multi-gram scale syntheses, minimizing solvent use or employing solvent-free, microwave-assisted conditions can be a greener and more efficient approach. rsc.org These optimizations are essential for providing sufficient quantities of material for further chemical and biological investigations.

Chemical Transformations and Reactivity of Diethyl 3 Hydroxyphenylphosphonate

Hydrolysis and Derivatization to Phosphonic Acids

The conversion of diethyl 3-hydroxyphenylphosphonate to its corresponding phosphonic acid, (3-hydroxyphenyl)phosphonic acid, is a fundamental transformation. This is typically achieved through hydrolysis of the ethyl ester groups.

Acidic Hydrolysis Mechanisms and Kinetics

The acidic hydrolysis of dialkyl arylphosphonates is a well-studied process that generally proceeds through a two-step mechanism. Each step involves the cleavage of a P-O-C ester bond. The reaction is typically catalyzed by strong acids, such as hydrochloric acid (HCl) under reflux conditions, or can be accelerated using microwave activation.

Table 1: Kinetic Data for Acidic Hydrolysis of Unsubstituted Dimethyl α-Hydroxybenzylphosphonate This table presents data for a related compound to illustrate typical hydrolysis kinetics.

| Parameter | Value |

|---|---|

| Reaction Time (tr) | 6.5 h |

| Time to Max. Intermediate | 44 min |

| Rate Constant k1 (h-1) | 2.64 |

| Rate Constant k2 (h-1) | 0.60 |

Data sourced from kinetic studies on dimethyl α-hydroxybenzylphosphonate. organic-chemistry.org

Influence of Phenolic Mesomeric Effects on Hydrolytic Stability

The rate of hydrolysis of dialkyl arylphosphonates is significantly influenced by the electronic nature of substituents on the phenyl ring. Studies on substituted α-hydroxybenzylphosphonates have demonstrated that electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring increase the rate of hydrolysis, while electron-donating groups slow it down. organic-chemistry.orgnih.gov This is because electron-withdrawing groups increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

In the case of this compound, the hydroxyl group is at the meta position. The -OH group exhibits a dual electronic effect: a weak electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric or resonance effect (+M). Due to its meta position, the resonance effect does not directly conjugate with the phosphonate (B1237965) group, making the inductive effect more influential on the phosphorus center's reactivity. Therefore, the 3-hydroxy group is expected to have a modest accelerating effect on the rate of hydrolysis compared to an unsubstituted phenylphosphonate (B1237145), though less pronounced than that of strong deactivating groups like a nitro group.

Alternative Dealkylation Methodologies

While acidic hydrolysis is common, the harsh conditions (e.g., concentrated HCl, high temperatures) can be incompatible with sensitive functional groups. Milder and more efficient methods have been developed for the dealkylation of phosphonate esters.

Boron and Silyl (B83357) Reagents: The use of boron tribromide (BBr₃) provides a clean and quantitative method for converting dialkyl phosphonates into their corresponding phosphonic acids under mild conditions. researchgate.netlookchem.com The reaction proceeds via the formation of borophosphonate oligomers, followed by methanolysis to yield the free phosphonic acid in high yield. lookchem.com This method is compatible with a wide variety of functional groups that might not withstand harsh hydrolytic conditions. researchgate.net

Another widely used class of reagents is silyl halides, particularly bromotrimethylsilane (B50905) (TMSBr). Dealkylation with silyl halides occurs under neutral and mild conditions, making them suitable for complex molecules containing acid- or base-labile functionalities. researchgate.net

Table 2: Comparison of Dealkylation Methods for Diethyl Phosphonates

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acidic Hydrolysis | Conc. HCl or HBr | Reflux, several hours | Inexpensive reagents |

| Boron Reagent | BBr₃, then MeOH | Aprotic solvent, mild temp. | High yield, clean, compatible with many functional groups. researchgate.netlookchem.com |

| Silyl Reagent | TMSBr, then H₂O/alcohol | Neutral, mild temp. | Very mild, suitable for sensitive substrates. researchgate.net |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for further molecular elaboration, allowing for the introduction of diverse functionalities through various reactions.

Esterification and Etherification Reactions

The nucleophilic character of the phenolic hydroxyl allows it to readily undergo standard derivatization reactions.

Esterification: The hydroxyl group can be acylated to form a new ester linkage. This is typically achieved by reacting it with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) or by direct condensation with a carboxylic acid using a coupling agent (e.g., dicyclohexylcarbodiimide) or under Fischer esterification conditions.

Etherification: The phenol (B47542) can be converted to its corresponding phenoxide by treatment with a base (e.g., sodium hydroxide (B78521), potassium carbonate). This phenoxide is a potent nucleophile that can react with alkyl halides in a Williamson ether synthesis to form an ether linkage. This reaction provides a straightforward route to introduce various alkyl or aryl-alkyl substituents at the 3-position.

Condensation and Coupling Reactions

The phenolic hydroxyl group enables this compound to participate in condensation and coupling reactions, which are crucial for building more complex molecular architectures, such as those used in materials science and medicinal chemistry.

A notable application is in the synthesis of triazinephosphonate derivatives. Triazines are a class of nitrogen-containing heterocycles. The synthesis of such derivatives can be achieved through the nucleophilic aromatic substitution of a halogenated triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), with the phenoxide of this compound. By controlling the stoichiometry and reaction conditions, one, two, or all three chlorine atoms on the triazine ring can be substituted. This modular approach allows for the systematic construction of complex molecules where a phosphonate moiety is linked to a triazine core via a stable aryloxy bridge, creating compounds with potential applications as flame retardants or bioactive agents.

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The hydroxyl group on the aromatic ring of this compound is susceptible to both oxidation and reduction, reactions characteristic of phenolic compounds.

Oxidation: The oxidation of phenols can lead to the formation of quinones. youtube.com In the case of this compound, oxidation would be expected to yield the corresponding p-benzoquinone derivative. This transformation is typically achieved using strong oxidizing agents such as chromic acid or Jones reagent. youtube.com The reaction proceeds through the removal of a hydrogen atom from the hydroxyl group, followed by further oxidation of the aromatic ring. The presence of the electron-withdrawing phosphonate group may influence the redox potential of the phenolic ring, potentially making the oxidation more or less facile compared to simple phenols. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the general reactivity of phenols provides a strong indication of its expected behavior. youtube.com

Reduction: The hydroxyl group of a phenol is not readily reduced directly. However, the corresponding hydroquinone (B1673460) can be reduced to a dihydroxybenzene. youtube.com More commonly, the phenolic hydroxyl group can be removed through a two-step process involving conversion to a better leaving group, such as a tosylate or triflate, followed by reductive cleavage. Alternatively, catalytic hydrogenation under harsh conditions can sometimes effect the reduction of the aromatic ring itself, which would also involve the transformation of the hydroxyl group.

Reactions Involving the Phosphonate Moiety

The phosphonate group in this compound is a key functional handle, enabling a variety of chemical transformations at the phosphorus center and the adjacent carbon atom.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center of diethyl phosphonates is a well-established class of reactions. nih.govnih.govresearchgate.net These reactions typically proceed through either a concerted (SN2-P) or a stepwise associative mechanism involving a pentacoordinate intermediate. nih.govorganic-chemistry.org The choice of mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. nih.gov

For this compound, the ethoxy groups can be displaced by a variety of nucleophiles. For instance, reaction with strong nucleophiles like organolithium or Grignard reagents can lead to the formation of phosphine (B1218219) oxides. Aminolysis, the reaction with amines, can yield phosphonamidates. nih.govresearchgate.net The hydroxyl group on the phenyl ring may need to be protected, depending on the reaction conditions and the nucleophile used, to prevent it from interfering with the substitution at the phosphorus center.

A mild method for the chemoselective substitution of diethyl phosphonates involves activation with triflic anhydride, which facilitates the displacement of an ethoxy group by a wide range of O, S, N, and C-nucleophiles. nih.govresearchgate.net This approach allows for the modular synthesis of various phosphonylated derivatives. nih.gov

| Nucleophile | Product Type | Reference |

| Organolithium Reagents | Tertiary Phosphine Oxides | nih.gov |

| Grignard Reagents | Tertiary Phosphine Oxides | nih.gov |

| Amines (Aminolysis) | Phosphonamidates | nih.govresearchgate.net |

| Sulfonamides | Phosphonamidates | nih.gov |

| Thiols | Phosphonothioates | nih.gov |

| Alcohols | Mixed Phosphonates | nih.gov |

| Alkynes | Phosphinates | researchgate.net |

Table 1: Examples of Nucleophilic Substitution Products from Diethyl Phosphonates

Alpha-Functionalization and Cyclization Reactions of Derived Phosphonates

The carbon atom alpha to the phosphonate group can be deprotonated by a strong base to form a carbanion. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation, acylation, and Horner-Wadsworth-Emmons reactions with aldehydes and ketones. youtube.com For this compound, the benzylic position is the site of this reactivity. The stability of the carbanion is enhanced by the electron-withdrawing phosphonate group. youtube.com

Intramolecular cyclization reactions involving the phosphonate moiety can lead to the formation of phosphorus-containing heterocycles. researchgate.net For example, if a suitable electrophilic group is introduced elsewhere on the molecule, an intramolecular reaction with the alpha-carbanion of the phosphonate can lead to ring formation. While specific examples for this compound are not detailed, the general principle of intramolecular cyclization of phosphine oxides and related compounds is a known synthetic strategy. researchgate.net

Chelation and Coordination Chemistry Studies

The presence of both a phenolic hydroxyl group and a phosphonate group gives this compound the potential to act as a chelating ligand for various metal ions. mdpi.comnih.govmdpi.com The hydroxyl group and the phosphoryl oxygen of the phosphonate group can coordinate to a metal center, forming a stable chelate ring. nih.govmdpi.com

The coordination chemistry of ligands containing both phenol and phosphonate functionalities has been explored. nih.gov The specific coordination mode would depend on the metal ion, the solvent, and the pH of the medium, which would influence the deprotonation of the phenolic hydroxyl group. The resulting metal complexes could have interesting catalytic or material properties. For instance, nickel complexes with phenol-containing ligands have been studied for their catalytic activity in oxidation reactions. nih.gov Similarly, transition metal complexes with phosphine ligands are widely used in catalysis. mdpi.com

| Potential Coordinating Atoms | Metal Ion Examples | Potential Applications | Reference |

| Phenolic Oxygen, Phosphoryl Oxygen | Ni(II), Cu(II), Zn(II), Pd(II), Ag(I), Au(I) | Catalysis, Material Science | mdpi.comnih.govmdpi.commdpi.com |

Table 2: Potential Coordination Chemistry of this compound

Further Functionalization of the Aromatic Ring System (e.g., cross-coupling reactions at other positions)

The aromatic ring of this compound can be further functionalized through various reactions, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. nih.govnih.govbeilstein-journals.org To perform these reactions, a leaving group, typically a halide such as bromide or iodide, needs to be present on the aromatic ring.

For instance, if the starting material were a brominated derivative, such as diethyl (3-bromo-5-hydroxyphenyl)phosphonate, the bromine atom could be replaced with a variety of substituents using reactions like the Suzuki, Heck, Stille, and Sonogashira couplings. nih.govnih.govyoutube.com These reactions allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups, respectively. youtube.com The phosphonate group can act as a directing group in some C-H activation reactions, facilitating functionalization at the ortho position. nih.gov

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a direct method to form the C-P bond and can be used to synthesize aryl phosphonates. nih.gov Improvements to this method have expanded its substrate scope and efficiency. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Introduced Group | Catalyst System (Typical) | Reference |

| Suzuki Coupling | Arylboronic acid/ester | Aryl | Pd(OAc)2/dppf | nih.gov |

| Heck Coupling | Alkene | Vinyl | Pd(OAc)2/PPh3 | youtube.com |

| Stille Coupling | Organostannane | Alkyl, Vinyl, Aryl | Pd(PPh3)4 | youtube.com |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | PdCl2(PPh3)2/CuI | youtube.com |

| Hirao Coupling | H-phosphonate | Phosphonate | Pd(PPh3)4 | nih.gov |

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Unprotected phenol and aniline (B41778) derivatives have been shown to be tolerated in some palladium-catalyzed cross-coupling reactions, which could simplify the synthesis of more complex derivatives of this compound. acs.org

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the characterization of Diethyl 3-hydroxyphenylphosphonate. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the molecular structure, including the connectivity of atoms and their chemical environment, can be obtained. Different NMR techniques, focusing on specific nuclei such as ¹H, ¹³C, and ³¹P, provide complementary information that, when combined, allows for a comprehensive structural and quantitative analysis of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment. msu.eduorganicchemistrydata.org

In a typical ¹H NMR spectrum of a related compound, diethyl phenylphosphonate (B1237145), recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons exhibit characteristic signals. The methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a multiplet resulting from coupling to both the methyl protons and the phosphorus atom. chemicalbook.com The aromatic protons of the phenyl ring show complex multiplet patterns in the downfield region of the spectrum. chemicalbook.com For this compound, the hydroxyl (-OH) proton would also present a signal, the chemical shift of which can be concentration and temperature dependent. msu.edu

The spin-spin coupling between adjacent non-equivalent protons and between protons and the phosphorus atom provides valuable information about the connectivity of the molecule. mdpi.com The coupling constant, J, is a measure of the interaction between nuclei and is independent of the applied magnetic field strength. mdpi.com For instance, the three-bond coupling (³JHH) between the methyl and methylene protons of the ethoxy group is typically around 7 Hz. chemicalbook.com The coupling between the phosphorus atom and the methylene protons (³JPH) and the aromatic protons (JPH) are also observed and are crucial for confirming the structure. huji.ac.il

Table 1: Representative ¹H NMR Data for Diethyl Phenylphosphonate (a related compound)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | ~1.25 | Triplet (t) | ~7.1 |

| CH₂ (ethoxy) | ~4.0-4.2 | Multiplet (m) | - |

| Aromatic H | ~7.4-7.8 | Multiplet (m) | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is for the related compound diethyl phenylphosphonate and serves as a reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu

The chemical shifts in a ¹³C NMR spectrum provide information about the electronic environment of each carbon atom. nih.gov For this compound, distinct signals are expected for the methyl and methylene carbons of the ethoxy groups, as well as for the carbon atoms of the phenyl ring. The carbon atom attached to the hydroxyl group and the carbon atom directly bonded to the phosphorus atom will have characteristic chemical shifts. mdpi.com

A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the coupling between the ¹³C and ³¹P nuclei (JCP). rsc.org This coupling provides valuable information for assigning the signals of the carbon atoms, particularly those in close proximity to the phosphorus atom. The magnitude of the coupling constant depends on the number of bonds separating the carbon and phosphorus atoms. One-bond couplings (¹JCP) are typically the largest, followed by two-bond (²JCP) and three-bond (³JCP) couplings. rsc.org

Table 2: Representative ¹³C NMR Data for Diethyl Phenylphosphonate (a related compound)

| Carbon Assignment | Chemical Shift (δ, ppm) | P-C Coupling (J, Hz) |

| CH₃ (ethoxy) | ~16 | ~6 |

| CH₂ (ethoxy) | ~62 | ~5 |

| C (aromatic, P-substituted) | ~128 (d) | ~188 |

| C (aromatic, ortho) | ~132 | ~10 |

| C (aromatic, meta) | ~128 | ~15 |

| C (aromatic, para) | ~132 | ~3 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is for the related compound diethyl phenylphosphonate and serves as a reference. 'd' indicates a doublet due to P-C coupling. rsc.orgchemicalbook.com

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds like this compound. oxinst.com Given that ³¹P has a natural abundance of 100% and a nuclear spin of ½, it provides strong, sharp signals. huji.ac.il

The chemical shift in a ³¹P NMR spectrum is highly dependent on the oxidation state and coordination environment of the phosphorus atom. nih.govyoutube.com For pentavalent phosphorus compounds such as phosphonates, the chemical shifts typically appear in a characteristic range. The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment. rsc.org The exact chemical shift provides information about the electronic nature of the substituents attached to the phosphorus atom. nih.gov

In proton-coupled ³¹P NMR spectra, coupling between the phosphorus nucleus and nearby protons can be observed, providing further structural information. huji.ac.il However, spectra are often acquired with proton decoupling to simplify the spectrum to a single peak, which is useful for quantitative analysis. huji.ac.il

Quantitative ³¹P NMR (qNMR) can be used to determine the purity of this compound or to quantify it in a mixture. mdpi.com By using an internal standard with a known concentration and a distinct ³¹P chemical shift, the concentration of the analyte can be accurately determined by comparing the integrals of their respective signals. nih.gov For accurate quantification, factors such as relaxation times and the Nuclear Overhauser Effect (NOE) must be considered and experimental parameters optimized accordingly. mdpi.com

Table 3: Representative ³¹P NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Diethyl phenylphosphonate | CDCl₃ | ~19.4 |

| Diethyl (4-methoxyphenyl)phosphonate | CDCl₃ | ~19.6 |

| Diethyl (3-vinylphenyl)phosphonate | CDCl₃ | ~18.59 |

Note: The data is for related phenylphosphonate compounds and serves as a reference to indicate the expected chemical shift region for this compound. rsc.org

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational and dynamic processes in molecules like this compound. researchgate.net By recording NMR spectra at different temperatures, it is possible to study processes that occur on the NMR timescale, such as bond rotations and conformational equilibria. nih.gov

For this compound, VT-NMR could be employed to study the rotation around the C-P bond and the C-O bonds of the ethoxy groups. At room temperature, these rotations may be fast, leading to averaged NMR signals for the atoms involved. researchgate.net As the temperature is lowered, the rate of these rotations may decrease. If the rate becomes slow enough on the NMR timescale, separate signals for the different conformers or rotamers may be observed. researchgate.netresearchgate.net

Analysis of the changes in the NMR spectra as a function of temperature can provide thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. researchgate.net This information is crucial for understanding the flexibility of the molecule and the relative stability of its different conformations. researchgate.net For example, the presence of the hydroxyl group and its potential for intramolecular hydrogen bonding could influence the conformational preferences, and VT-NMR would be an ideal technique to probe such interactions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. researchgate.net The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the specific bond types and their environment. researchgate.net

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl groups would appear in the region of 2850-3100 cm⁻¹.

A strong absorption band corresponding to the P=O (phosphoryl) group stretching vibration is expected to be present in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations will likely appear in the 950-1050 cm⁻¹ region, while the O-C-C stretching of the ethyl groups will also contribute to the spectrum. The aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Table 4: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2980 |

| P=O stretch | 1200-1260 (strong) |

| C=C stretch (aromatic) | 1450-1600 |

| P-O-C stretch | 950-1050 |

| C-O stretch | 1000-1300 |

Note: These are expected ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. rsc.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. rsc.org

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are often predictable and can be rationalized based on the stability of the resulting fragment ions. For this compound, common fragmentation patterns would likely involve the loss of the ethyl groups, the ethoxy groups, and potentially the hydroxyl group from the phenyl ring. The cleavage of bonds adjacent to the phosphorus atom and the phenyl ring is also expected. Analyzing these fragmentation patterns helps to piece together the structure of the molecule and corroborates the data obtained from other spectroscopic techniques like NMR.

Other Advanced Spectroscopic Techniques

Beyond the foundational spectroscopic methods, techniques such as fluorescence and ultraviolet-visible (UV-Vis) spectroscopy offer deeper insights into the electronic transitions and potential luminescent properties of this compound. These methods are instrumental in evaluating its suitability for applications in optoelectronics, sensing, and photochemistry.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for studying the emission of light from a substance that has absorbed light or other electromagnetic radiation. It provides information about the electronic excited states of a molecule. To date, specific research detailing the fluorescence properties of this compound is not widely available in published literature.

Generally, the fluorescence of a phenylphosphonate derivative would be influenced by the nature and position of substituents on the aromatic ring. The hydroxyl group (-OH) at the meta-position in this compound can act as both a weak electron-donating group through resonance and an electron-withdrawing group through induction. Its influence on the fluorescence spectrum, including quantum yield and lifetime, would be a key area for future research.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions from the ground state to excited states. While specific UV-Vis absorption maxima for this compound are not readily found in current literature, the expected spectral characteristics can be inferred from similar aromatic compounds.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These bands, typically the π → π* transitions, would likely be observed in the ultraviolet region. The position and intensity of these bands would be subtly modulated by the phosphonate (B1237965) and hydroxyl substituents.

Further empirical studies are required to populate the following data table with the specific absorption maxima (λmax) and corresponding molar absorptivities (ε) for this compound in various solvents.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

The acquisition of such data through experimental research would be a valuable contribution to the scientific community, enabling a more complete understanding of the electronic properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Diethyl 3-hydroxyphenylphosphonate. These methods model the distribution of electrons within the molecule, which governs its chemical behavior.

DFT studies on phosphonate (B1237965) derivatives, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G**, allow for the detailed analysis of structural and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive. ijcce.ac.ir

Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. For a molecule like this compound, MEP maps typically show negative potential regions localized around the electronegative oxygen atoms of the phosphonate (P=O) and hydroxyl (O-H) groups, indicating these are likely sites for electrophilic attack. Conversely, positive potential is often found around the hydrogen atoms. researchgate.net

Furthermore, quantum chemical descriptors derived from these calculations, such as molecular volume, the charge of the most electronegative atom, and HOMO energy, can be directly correlated with the molecule's properties and reactivity. researchgate.net Theoretical studies on related organophosphorus compounds have successfully used DFT to understand reactivity, with the phosphorus atom often identified as the primary nucleophilic center. researchgate.net

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Typical Computational Method |

| HOMO Energy | Represents the electron-donating ability of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311G(d,p)) |

| MEP | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Hirshfeld Charges | Quantifies the atomic charges within the molecule. | DFT (e.g., PBEPBE/6-311++G**) researchgate.net |

Mechanistic Studies of Chemical Transformations

Computational chemistry is pivotal in mapping the reaction pathways of chemical transformations such as hydrolysis and rearrangements. For organophosphorus compounds, understanding these mechanisms is crucial for predicting their stability and degradation pathways.

Hydrolysis: The alkaline hydrolysis of organophosphorus esters, a key degradation pathway, has been studied in detail using ab initio methods. acs.orgacs.org Computational analyses have revealed that the mechanism is not always a simple, direct displacement. Depending on the orientation of the attacking nucleophile (e.g., a hydroxide (B78521) ion), the hydrolysis can proceed through two distinct pathways:

A one-step mechanism: This is a concerted, SN2-like process that proceeds through a single pentavalent transition state. acs.orgacs.org

A multi-step pathway: This mechanism involves the formation of a stable, pentavalent intermediate, which then decomposes in a subsequent step. acs.orgacs.org

For this compound, the presence of the P-C bond makes it generally more resistant to hydrolysis than phosphate (B84403) esters (P-O-C). However, computational studies on related organophosphorus pesticides show that the nature of the substituents significantly influences the energetic barriers and preferred pathway. acs.org The electronic properties of the 3-hydroxyphenyl group would play a key role in modulating the electrophilicity of the phosphorus center and stabilizing potential transition states or intermediates.

Rearrangements: The Pudovik reaction, which involves the addition of a P-H bond across a C=O or C=N double bond, is fundamental to the synthesis of many phosphonates. researchgate.netwikipedia.org Computational studies have investigated related rearrangements, such as the phospha-Brook rearrangement, which can occur subsequent to a Pudovik-type addition to an α-oxophosphonate. nih.govnih.gov This rearrangement involves the migration of a phosphoryl group. Although this compound itself is the product of such a synthesis rather than a reactant, theoretical studies of these mechanisms provide insight into potential side reactions during its formation and the conditions required to control the desired outcome. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are key to its interactions with its environment. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Conformational Analysis: this compound possesses significant conformational flexibility due to the rotation around several single bonds, including the P-C bond and the O-C bonds of the ethoxy groups. Computational studies on related dialkyl phenylphosphonates use DFT methods to identify the most stable conformers and the energy barriers for rotation between them. mdpi.com The relative orientation of the phenyl ring and the phosphonate group, as well as the arrangement of the ethyl side chains, can be determined. These conformational preferences are influenced by a balance of steric hindrance and subtle electronic interactions. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are now routinely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have proven highly effective for predicting NMR chemical shifts (¹H, ¹³C, and ³¹P) of organophosphorus compounds. nih.govnih.gov Studies have shown that specific functionals, such as KT2, can provide high accuracy for ³¹P NMR chemical shifts when paired with appropriate basis sets. nih.gov The process typically involves:

Optimizing the molecular geometry using a DFT method (e.g., B3LYP/6-31G(d)). nih.govcomporgchem.com

Performing a GIAO-DFT calculation on the optimized geometry to compute the NMR isotropic shielding values. nih.gov

Converting the calculated shielding values to chemical shifts by linear scaling against a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P). youtube.com

The predicted spectra can then be compared with experimental results to confirm the molecular structure. This is particularly valuable for distinguishing between isomers or analyzing complex spectra. comporgchem.com For this compound, this approach could precisely assign each proton and carbon signal and predict the characteristic ³¹P chemical shift.

Similarly, vibrational frequencies from experimental FT-IR and Raman spectra can be calculated using DFT. The computed frequencies and intensities for the vibrational modes (e.g., P=O stretch, P-O-C stretch, C-O stretch of the phenol) can be compared with experimental spectra to support structural assignments. researchgate.netnih.gov

Table 2: Common Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Key Information Provided |

| NMR | GIAO-DFT (e.g., B3LYP, KT2) | Chemical shifts (¹H, ¹³C, ³¹P) and spin-spin coupling constants. nih.govresearchgate.net |

| FT-IR/Raman | DFT Frequency Calculation | Vibrational frequencies and intensities corresponding to functional groups. researchgate.net |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies and wavelengths (λmax). ijcce.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries (computational aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity, such as biological potency or toxicity. For a library of derivatives based on the this compound scaffold, QSAR provides a framework for predicting the activity of new, unsynthesized compounds.

The computational core of QSAR involves two main components: the calculation of molecular descriptors and the development of a statistical model.

Molecular Descriptors: A wide array of descriptors can be calculated to represent the physicochemical properties of the molecules in a derivative library. These fall into several categories:

0D/1D Descriptors: Molecular weight, atom counts, functional group counts.

2D Descriptors: Topological indices (e.g., connectivity indices), electrotopological state (E-state) indices, and descriptors based on the 2D molecular graph. nih.gov

3D Descriptors: Geometrical properties derived from the 3D structure (e.g., molecular volume, surface area). researchgate.net

Quantum Chemical Descriptors: Properties calculated using methods like DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges. bas.bgtntech.edunih.gov

Statistical Model Development: Once descriptors are calculated for a set of molecules with known activities (the training set), a mathematical equation is generated to link them. Common methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. Genetic algorithms are often used to select the most relevant subset of descriptors (GA-MLR). nih.govbenthamdirect.com

Partial Least Squares (PLS): A method suitable for handling large numbers of correlated descriptors.

3D-QSAR Methods: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the molecules to be aligned in 3D space. They generate fields around the molecules representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These field values are then used as descriptors in a PLS analysis to build a predictive model. nih.gov

For a library of this compound derivatives, a QSAR model could identify which structural features (e.g., the nature and position of further substituents on the phenyl ring) are most important for a given activity, thereby guiding the rational design of new, more potent compounds. tntech.edunih.gov

Research Applications of Diethyl 3 Hydroxyphenylphosphonate and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The chemical reactivity of Diethyl 3-hydroxyphenylphosphonate makes it a key starting material for creating a range of targeted molecules with specialized functions.

One of the most fundamental applications of this compound is its role as a precursor to (3-hydroxyphenyl)phosphonic acid. Phosphonic acids are analogues of phosphoric acid and are utilized in fields ranging from biology to physics due to their unique chemical and coordination properties. beilstein-journals.orgd-nb.info The conversion of the diethyl ester to the corresponding phosphonic acid is a critical step for many of these applications.

The most common methods for this transformation involve the dealkylation of the diethyl phosphonate (B1237965). This can be achieved under acidic conditions, typically using refluxing concentrated hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane (B50905) followed by methanolysis. nih.gov

A notable characteristic of this compound is the stability of its phosphorus-carbon (P-C) bond during acidic hydrolysis. nih.gov In contrast to its regioisomer, diethyl 4-hydroxyphenylphosphonate, which can undergo P-C bond cleavage under harsh acidic conditions, the 3-hydroxy isomer can be converted to (3-hydroxyphenyl)phosphonic acid with 35% HCl at reflux without this side reaction. beilstein-journals.orgnih.gov This enhanced stability is attributed to the mesomeric effect induced by the meta-position of the phenol (B47542) function. beilstein-journals.orgnih.gov

Table 1: Methods for Dealkylation of Diethyl Phenylphosphonates

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux | Effective for this compound without P-C bond cleavage. beilstein-journals.orgnih.gov |

| McKenna Procedure | 1. Bromotrimethylsilane (BrSiMe3)2. Methanol (MeOH) | Room Temperature | Mild conditions, suitable for sensitive substrates. nih.gov |

| TMS-OTf Method | TMS-OTf, TFA, DMS, m-cresol (B1676322) | Mild | Developed for peptide chemistry to avoid side reactions. beilstein-journals.orgnih.gov |

This table summarizes common dealkylation methods applicable to phosphonate esters.

The presence of a reactive hydroxyl group on the phenyl ring allows this compound to be used as a nucleophile for constructing larger, more complex molecular architectures. This is particularly evident in the synthesis of heterocyclic compounds containing phosphorus.

For example, its structural analogue, diethyl 4-hydroxyphenylphosphonate, has been used to synthesize a series of novel 1,3,5-triazinephosphonate derivatives. nih.govresearchgate.net In this synthesis, the hydroxyl group of the hydroxyphenylphosphonate acts as a nucleophile, displacing chlorine atoms on a cyanuric chloride core. nih.govresearchgate.net This reaction strategy can be used to create trisubstituted triazine structures, where the phosphonate groups are appended to a central heterocyclic scaffold. nih.gov Although this specific research utilized the 4-hydroxy isomer, the same chemical principle applies to this compound, enabling its use as a building block for analogous complex scaffolds. Such derivatives are explored for their potential in materials science applications. researchgate.net

Bisphosphonates are a class of compounds characterized by two phosphonate groups attached to a central carbon atom (P-C-P). They are known for their high affinity for calcium ions and are widely researched for applications in bone-related disorders. nih.gov Hydroxybisphosphonates, which contain an additional hydroxyl group on the central carbon, are a particularly important subgroup. nih.gov

While direct synthesis of bisphosphonates starting from this compound is not extensively detailed in the provided research, its structure makes it a plausible candidate for building bisphosphonate analogues. The core structure of a hydroxyphenylphosphonate provides one of the necessary phosphonate groups and a phenyl scaffold that can be functionalized further. General methods for synthesizing hydroxybisphosphonates often involve the reaction of carboxylic acids with phosphorus reagents or the Pudovik reaction, which involves the addition of a phosphite (B83602) to an α-oxophosphonate. nih.govnih.gov The phenolic hydroxyl group of this compound could serve as a reactive handle for introducing the second phosphonate moiety through multi-step synthetic sequences, leading to novel bisphosphonate structures for biological evaluation. uiowa.edu

Applications in Materials Science Research

The incorporation of organophosphorus compounds into materials can impart desirable properties such as thermal stability, flame retardancy, and enhanced ionic conductivity. This compound and its derivatives are being investigated for their potential in creating advanced functional materials.

Organophosphorus compounds are often integrated into polymer backbones to improve their material characteristics. A derivative of hydroxyphenylphosphonate, diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, is used as a comonomer in the production of poly(ethylene terephthalate) (PET). europa.eu In this application, the substance becomes a part of the polymer backbone and functions as an antioxidant, providing thermal stability to the polyester (B1180765) during high-temperature processing. europa.eu The phosphonate moiety contributes to this stabilizing effect. Although this example uses a structurally more complex derivative, it demonstrates the principle that the hydroxyphenylphosphonate scaffold is suitable for incorporation into polymeric systems to enhance their physical and chemical properties.

Proton exchange membranes (PEMs) are critical components in hydrogen-based energy technologies like fuel cells. The performance of these membranes, particularly the widely used Nafion®, is dependent on water content and is often limited to a narrow range of operating temperatures. researchgate.net To overcome this, researchers are developing dopants that can enhance proton conductivity, especially under low humidity and higher temperature conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-hydroxyphenyl)phosphonic acid |

| Diethyl 4-hydroxyphenylphosphonate |

| (4-hydroxyphenyl)phosphonic acid |

| Bromotrimethylsilane |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) |

| Trifluoroacetic acid (TFA) |

| Dimethylsulfide (DMS) |

| m-cresol |

| Cyanuric chloride |

| Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate |

| Poly(ethylene terephthalate) (PET) |

| Nafion® |

| Diethyl α-oxobenzylphosphonate |

Research in Bio-organic and Medicinal Chemistry

The phosphonate group is a key feature in many biologically active molecules, and the phenolic moiety is also a common pharmacophore. The combination of these two in this compound and its derivatives makes them interesting candidates for bio-organic and medicinal chemistry research.

Synthesis and In Vitro Evaluation of Antimicrobial Agent Precursors

Organophosphonates, particularly those with a structural resemblance to amino acids or other natural metabolites, have been investigated for their antimicrobial properties. mdpi.comnih.govresearchgate.net Research on diethyl benzylphosphonate derivatives has shown that substituents on the phenyl ring can significantly influence their cytotoxic activity against bacterial strains like Escherichia coli. mdpi.comnih.govresearchgate.net For instance, the introduction of a boronic acid moiety to diethyl benzylphosphonate was found to enhance its antimicrobial activity and selectivity. mdpi.com

While direct studies on the antimicrobial activity of this compound derivatives are not prevalent, the principles from related research can be applied. The hydroxyl group on the phenyl ring of this compound could be a site for further chemical modification to create a library of derivatives. These derivatives could then be screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters that would be evaluated in such studies. nih.govresearchgate.net

Table 1: Examples of Antimicrobial Activity of Related Phosphonate Compounds

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Diethyl benzylphosphonate derivatives | Escherichia coli (K12 and R2 strains) | Substituents on the phenyl ring influence activity; boronic acid moiety enhances antimicrobial properties. | mdpi.comnih.govresearchgate.net |

| α-Aminophosphonate derivatives with quinoline (B57606) and thiazole (B1198619) moieties | Gram-positive and Gram-negative bacteria, Fungi | Several derivatives showed moderate to excellent inhibitory activities. The presence of a hydroxyl group on the quinoline ring increased activity. | nih.gov |

| p-Hydroxyphenyl acrylate (B77674) derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, Penicillium pinphilum | The acryl group was found to be the primary contributor to antimicrobial activity. | nih.gov |

Investigation of Biological Activity as a Precursor Compound for Drug Discovery Research

A precursor in drug discovery is a molecule that can be chemically modified to produce a range of compounds with potential therapeutic activities. ravimiamet.eeincb.orgincb.org this compound, with its functional groups, serves as a versatile scaffold for the synthesis of new chemical entities. The hydroxyl group can be a handle for etherification, esterification, or other reactions to introduce diverse substituents. The phosphonate group can also be modified.

Research on aryl H-phosphonates has led to the development of nucleotide analogues with potential anti-HIV activity. nih.govnih.govrsc.org These studies demonstrate how the phosphonate moiety can be incorporated into larger molecules to mimic natural structures and interact with biological targets. nih.gov The synthesis of various substituted benzylphosphonate diethyl ester derivatives for evaluation as antimicrobial agents further illustrates the use of a core phosphonate structure as a precursor for generating a library of test compounds. mdpi.com

The potential biological activities of derivatives of this compound could be wide-ranging, given the diverse roles of phenolic and phosphonate-containing compounds in medicinal chemistry.

Metabolomic Studies and Biological Pathway Delineation (e.g., in animal metabolism)

In general, the metabolism of xenobiotics involves Phase I (functionalization) and Phase II (conjugation) reactions. For an aryl phosphonate like this compound, Phase I metabolism could involve hydroxylation of the aromatic ring or O-dealkylation of the ethyl groups on the phosphonate moiety. Phase II metabolism would likely involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate.

The carbon-phosphorus (C-P) bond in phosphonates is generally stable to hydrolysis. nih.gov However, some microorganisms have been shown to possess enzymes, such as C-P lyases, that can cleave this bond, allowing them to utilize phosphonates as a phosphorus source. nih.govnih.gov In animal metabolism, the C-P bond is typically considered resistant to cleavage.

Catalysis and Ligand Design Research

Phosphine (B1218219) ligands are widely used in transition metal-catalyzed reactions due to their ability to tune the electronic and steric properties of the metal center. prochemonline.com While this compound itself is a phosphonate, not a phosphine, its derivatives could be explored as ligands in catalysis. The phosphonate group can act as a coordinating group, and the phenolic hydroxyl offers a site for tethering the ligand to a support or for introducing other functionalities.

Research has shown that phosphonate-containing ligands can be effective in various catalytic reactions. For example, rhodium complexes of phosphonate-containing 2,2′-bipyridine ligands supported on titanium oxide have been used for the chemoselective hydrogenation of unsaturated ketones. scispace.com Similarly, copper(I) complexes with phenanthroline ligands bearing a phosphonate moiety have been used as catalysts in coupling reactions. scispace.com

The design of new ligands is an active area of research, and the hydroxyphenylphosphonate scaffold could be a starting point for developing novel ligands for a variety of catalytic transformations. The ability to immobilize these ligands on solid supports through the phosphonate or hydroxyl group could also be advantageous for catalyst recycling. scispace.com

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Diethyl 3-hydroxyphenylphosphonate will increasingly prioritize environmentally benign approaches. Traditional methods often rely on harsh reagents and produce significant waste. The development of sustainable alternatives is a key challenge and a significant area for future research.

Key Research Areas:

Catalytic Methods: Research will likely focus on developing novel catalysts that can facilitate the synthesis under milder conditions. This includes exploring the use of earth-abundant metal catalysts to replace precious metals often used in cross-coupling reactions for C-P bond formation. rsc.orgmdpi.com Bismuth(III) chloride, for instance, has been shown to be an effective Lewis acid catalyst for Michaelis-Arbuzov reactions to produce arylphosphonates. rsc.org

Green Solvents and Conditions: A major push will be towards syntheses that utilize water or other environmentally friendly solvents, or even solvent-free conditions. rsc.org Microwave-assisted and ultrasound-promoted syntheses have shown promise in accelerating reactions and reducing energy consumption for other phosphonates and could be adapted for this compound. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. organic-chemistry.orgnih.gov Developing a flow synthesis for this compound could lead to more efficient and safer production, especially when handling exothermic reactions. nih.govacs.org A recent report highlighted a rapid and mild alcoholysis of phosphorus trichloride (B1173362) in a microflow reactor to create H-phosphonates, a potential precursor. organic-chemistry.org

Biocatalysis: The use of enzymes in synthesis represents a frontier in green chemistry. While still nascent for many organophosphorus compounds, future research could explore the potential of engineered enzymes for the stereoselective synthesis of this compound derivatives.

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Lower energy, higher efficiency, reduced waste. | Earth-abundant metal catalysts, recyclable catalysts. rsc.orgmdpi.com |

| Green Conditions | Reduced environmental impact, improved safety. | Water as a solvent, solvent-free reactions, microwave/ultrasound assistance. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and control. | Development of continuous processes for key reaction steps. organic-chemistry.orgnih.govacs.org |

| Biocatalysis | High selectivity, mild conditions. | Engineering enzymes for C-P bond formation. |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving its synthesis, a significant area of future research lies in exploring the novel reactivity of this compound to create new derivatives with unique properties. The presence of three distinct functional regions—the phenolic hydroxyl group, the aromatic ring, and the diethyl phosphonate (B1237965) moiety—offers a rich playground for chemical transformations.

Key Research Areas:

C-H Activation: Direct functionalization of the aromatic ring through C-H activation represents a powerful and atom-economical approach to synthesize highly substituted derivatives. The phosphonate group itself can act as a directing group to facilitate ortho C–H borylation, providing a gateway to a wide range of substituted phosphoarenes. nih.gov

Advanced Cross-Coupling Reactions: While the Hirao reaction is a known method for forming C-P bonds, there is room for improvement, especially in coupling with less reactive aryl chlorides. nih.gov Future work will likely focus on developing more robust palladium catalyst systems, potentially using ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene), to broaden the scope and efficiency of these reactions. nih.govresearchgate.net The Suzuki-Miyaura reaction is another powerful tool for creating C-C bonds, and phosphonate-substituted aryl boronate esters are valuable coupling partners. ncl.ac.ukdigitellinc.com

Derivatization of the Hydroxyl and Phosphonate Groups: The phenolic hydroxyl group can be readily transformed into ethers, esters, or other functional groups to modulate the molecule's properties. Similarly, the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid or converted to other esters or phosphonamides, which can significantly alter its biological activity and chelation properties. researchgate.net

Advanced In-situ Characterization Techniques for Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of chemical transformations is crucial. Future research will increasingly rely on advanced in-situ spectroscopic techniques to gain deeper insights into the kinetics and pathways of reactions involving this compound.

Key Research Areas:

In-situ FTIR and Raman Spectroscopy: Techniques like ReactIR™ (in-situ Fourier Transform Infrared) allow for the real-time tracking of reactant, intermediate, and product concentrations. rsc.orgmt.comrsc.org This is invaluable for determining reaction kinetics, identifying transient intermediates, and optimizing process parameters like temperature and catalyst loading. rsc.orgresearchgate.net Raman spectroscopy is also a powerful tool for analyzing organophosphorus compounds, with the ability to detect and quantify species in complex mixtures. acs.orgirdg.orgnih.gov

Process Analytical Technology (PAT): Integrating these in-situ techniques into a PAT framework will be essential for developing robust and reproducible manufacturing processes for this compound and its derivatives, particularly in industrial settings.

Spectroscopic Data Analysis: The large datasets generated by in-situ monitoring will necessitate the use of advanced data analysis and chemometric methods to extract meaningful kinetic and mechanistic information.

| Technique | Information Gained | Future Application for this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, products. | Optimization of synthesis, kinetic and mechanistic studies. rsc.orgmt.comrsc.orgresearchgate.net |

| In-situ Raman | Structural information, quantitative analysis of organophosphorus species. | Monitoring C-P bond formation and functional group transformations. acs.orgirdg.orgnih.govorientjchem.org |

| Flow NMR | Detailed structural information on species in a continuous flow. | Mechanistic investigations of flow chemistry processes. researchgate.net |

Integration of Machine Learning and Computational Design in Discovery

The synergy between computational chemistry and experimental work is set to revolutionize the discovery and optimization of functional molecules. For this compound, these tools offer a path to rationally design new derivatives and predict their properties before synthesis.

Key Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into reaction mechanisms, regioselectivity, and the electronic structure of intermediates and transition states. ulpgc.esresearchgate.netresearchgate.net This understanding can guide the design of more efficient synthetic routes and novel catalytic systems. For instance, DFT can be used to study the dissociation of phosphonate dimers or the interaction of phosphonates with catalytic metal centers. ulpgc.esresearchgate.net

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, or material performance of novel this compound derivatives. This can accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, for example, as enzyme inhibitors or drug candidates.

Expanding Applications in Emerging Fields of Chemical and Biological Sciences

While organophosphonates have established roles, future research on this compound will focus on leveraging its unique structure for applications in new and emerging areas.

Key Research Areas:

Medicinal Chemistry and Drug Delivery: Phosphonates are often used as non-hydrolyzable mimics of phosphates in drug design. nih.gov The high charge of phosphonic acids at physiological pH can be a challenge for cell permeation, leading to the development of phosphonate prodrugs to improve bioavailability. researchgate.netnih.govtandfonline.comacs.org The hydroxyl group on this compound provides a convenient handle for attaching pro-moieties or for conjugation to other biologically active molecules.

Advanced Materials and Flame Retardants: The phosphonate group is known to impart flame retardant properties to polymers. Incorporating this compound or its derivatives into polymer backbones could lead to new materials with enhanced fire safety.

Sensors and Chelating Agents: The phosphonate group is an effective metal chelator. nih.govresearchgate.netresearchgate.net This property can be exploited to develop fluorescent or electrical sensors for specific metal ions. For example, phosphonate-functionalized polymers have been used to create sensitive sensors for iron (Fe³⁺). acs.org Furthermore, hybrid nanosensors combining phosphonate-binding proteins with solid-state nanopores have shown high-affinity detection of phosphonates. nih.govresearchgate.net